molecular formula C13H21N3O6 B12387250 4-amino-1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidin-2-one

4-amino-1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidin-2-one

Cat. No.: B12387250
M. Wt: 315.32 g/mol
InChI Key: MDRBPUHWFPPIRG-RXHRYUJKSA-N
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Description

4-amino-1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidin-2-one is a complex organic compound with significant applications in various scientific fields. This compound belongs to the class of pyrimidinones and is characterized by its unique structural features, including a pyrimidine ring and a substituted oxolane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidin-2-one typically involves multi-step organic reactions. The process often starts with the preparation of the oxolane ring, followed by the introduction of the pyrimidine moiety. Common reagents used in these reactions include various alcohols, amines, and protecting groups to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of catalysts and optimized reaction parameters, such as temperature and pressure, is crucial to maximize yield and purity. The final product is often purified using techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-amino-1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted pyrimidinones.

Scientific Research Applications

4-amino-1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-amino-1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-1-[(2R,3S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one S-oxide
  • 4-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

Uniqueness

Compared to similar compounds, 4-amino-1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidin-2-one stands out due to its unique structural features and specific functional groups.

Properties

Molecular Formula

C13H21N3O6

Molecular Weight

315.32 g/mol

IUPAC Name

4-amino-1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidin-2-one

InChI

InChI=1S/C13H21N3O6/c1-7-5-16(13(19)15-11(7)14)12-9(18)10(8(6-17)22-12)21-4-3-20-2/h5,8-10,12,17-18H,3-4,6H2,1-2H3,(H2,14,15,19)/t8-,9+,10?,12-/m1/s1

InChI Key

MDRBPUHWFPPIRG-RXHRYUJKSA-N

Isomeric SMILES

CC1=CN(C(=O)N=C1N)[C@H]2[C@H](C([C@H](O2)CO)OCCOC)O

Canonical SMILES

CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OCCOC)O

Origin of Product

United States

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